molecular formula C21H20O12 B1236629 Gossypetin 8-rhamnoside CAS No. 94516-28-6

Gossypetin 8-rhamnoside

Cat. No.: B1236629
CAS No.: 94516-28-6
M. Wt: 464.4 g/mol
InChI Key: LXSRQKADIMPZPQ-QBURSZLVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gossypetin 8-rhamnoside is a monosaccharide derivative that consists of gossypetin substituted by a 6-deoxy-alpha-L-mannopyranosyl moiety at position 8 via a glycosidic linkage. It is a monosaccharide derivative, a 7-hydroxyflavonol, a pentahydroxyflavone, an alpha-L-rhamnoside and a glycosyloxyflavone. It derives from a gossypetin.

Scientific Research Applications

Antibacterial Activity

Gossypetin 8-rhamnoside, identified in flower petals of Gossypium arboreum, has demonstrated antibacterial activity against Pseudomonas maltophilia and Enterobacter cloacae (Waage & Hedin, 1984).

Anti-Atherosclerotic Potential

Gossypetin, including its 8-rhamnoside variant, exhibits anti-atherosclerotic potential. It inhibits the oxidation of low-density lipoprotein (LDL) and foam cell formation, which are critical in the development of atherosclerosis (Chen et al., 2013).

Anticancer Activity

Research has shown that gossypetin can inhibit the growth of esophageal cancer cells. It targets specific protein kinases in the cancer cells, leading to cell cycle arrest and apoptosis (Xie et al., 2019).

Osteoclast Activity Regulation

Gossypetin affects bone resorption by inhibiting activities of osteoclasts, the cells responsible for bone breakdown. This finding suggests its potential use in treating conditions like osteoporosis (Antika et al., 2016).

Cytoprotective Effects

Gossypetin offers protection against the cytotoxic effects of cyclophosphamide, a chemotherapy drug, suggesting its role in mitigating the adverse effects of certain cancer treatments (Ustunsoy et al., 2016).

Antioxidant Properties

Gossypetin derivatives have shown significant antiradical and anti-glucosidase activities, highlighting their potential as natural antioxidants (Olennikov & Chirikova, 2020).

Atheroprotective Effects on Endothelial Cells

Gossypetin's atheroprotective role in endothelial cells includes reducing apoptosis and triggering autophagic pathways, suggesting its effectiveness in cardiovascular disease management (Lin, 2015).

Nephroprotective Activity

Gossypetin exhibits nephroprotective activity by inhibiting inflammatory mediators and oxidative stress in kidney disorders (Patel & Patel, 2020).

DNA Damage Protection

This compound has demonstrated a protective effect against gamma radiation-mediated DNA damage, showcasing its potential as a radioprotective agent (Khan et al., 2013).

Properties

CAS No.

94516-28-6

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O12/c1-6-13(26)15(28)17(30)21(31-6)33-19-11(25)5-10(24)12-14(27)16(29)18(32-20(12)19)7-2-3-8(22)9(23)4-7/h2-6,13,15,17,21-26,28-30H,1H3/t6-,13-,15+,17+,21-/m0/s1

InChI Key

LXSRQKADIMPZPQ-QBURSZLVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gossypetin 8-rhamnoside
Reactant of Route 2
Gossypetin 8-rhamnoside
Reactant of Route 3
Gossypetin 8-rhamnoside
Reactant of Route 4
Gossypetin 8-rhamnoside
Reactant of Route 5
Gossypetin 8-rhamnoside
Reactant of Route 6
Gossypetin 8-rhamnoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.